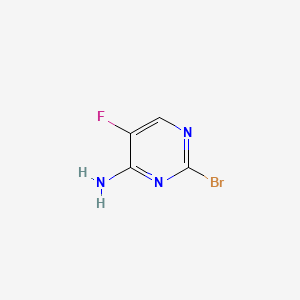

4-Amino-2-bromo-5-fluoropyrimidine

描述

属性

分子式 |

C4H3BrFN3 |

|---|---|

分子量 |

191.99 g/mol |

IUPAC 名称 |

2-bromo-5-fluoropyrimidin-4-amine |

InChI |

InChI=1S/C4H3BrFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) |

InChI 键 |

AACLTQPPUDBJRU-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=NC(=N1)Br)N)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-fluoropyrimidine typically involves the introduction of amino, bromo, and fluoro groups onto the pyrimidine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyrimidine precursor undergoes substitution reactions with appropriate reagents.

For example, the synthesis can start with 2,4-dichloro-5-fluoropyrimidine. The first step involves the substitution of the chlorine atom at position 4 with an amino group using ammonia or an amine under basic conditions. The second step involves the substitution of the chlorine atom at position 2 with a bromo group using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

化学反应分析

Types of Reactions

4-Amino-2-bromo-5-fluoropyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution (SNAr): The amino and bromo groups can be substituted with other nucleophiles under appropriate conditions.

Palladium-Catalyzed Coupling Reactions: The bromo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Ammonia or amines for amino substitution, N-bromosuccinimide (NBS) or bromine for bromo substitution.

Palladium-Catalyzed Coupling: Palladium catalysts, boronic acids, and suitable bases such as potassium carbonate.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Nitro and Amine Derivatives: Formed through oxidation and reduction reactions.

科学研究应用

4-Amino-2-bromo-5-fluoropyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals and materials with specialized properties.

作用机制

The mechanism of action of 4-Amino-2-bromo-5-fluoropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly alter chemical reactivity and biological activity:

Key Observations :

Functional Group Modifications

Substitution of halogens with hydroxyl or aryl groups alters solubility and bioactivity:

Key Observations :

Steric and Electronic Effects of Non-Halogen Substituents

Methyl and trifluoromethyl groups introduce steric and electronic modifications:

生物活性

4-Amino-2-bromo-5-fluoropyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of amino, bromo, and fluoro substituents on the pyrimidine ring. Its chemical formula is C4H3BrFN3, which contributes to its reactivity and biological properties.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (H1975) cells.

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | 11.73 |

| H1975 | 0.442 | Not applicable |

The selectivity index of this compound was found to be superior compared to 5-Fluorouracil (5-FU), a standard chemotherapy agent, indicating a potentially better therapeutic profile with lower toxicity against normal cells .

The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. In MCF-7 treated samples, caspase-9 levels increased significantly, suggesting that apoptosis is a major pathway for its anticancer effects:

Furthermore, it was observed that the compound arrests the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity against influenza viruses. A study indicated that it could reduce viral load significantly in infected mice models, demonstrating a direct effect on viral replication:

- Viral Load Reduction : More than a 2-log reduction in viral load was reported following administration at a dose of 40 mg/kg.

This antiviral effect suggests potential applications in treating viral infections alongside cancer therapy .

Case Studies

- Breast Cancer Treatment : A preclinical study evaluated the efficacy of this compound on MCF-7 and MDA-MB-231 cells. The results indicated significant growth inhibition compared to traditional chemotherapeutics.

- Influenza Infection Model : In vivo studies demonstrated that treatment with this compound led to rapid clearance of influenza A virus from the lungs of infected mice, highlighting its dual role as both an anticancer and antiviral agent.

Safety Profile

A subacute toxicity study conducted on healthy mice revealed a favorable safety profile for oral administration at high doses (40 mg/kg). No significant adverse effects were noted during the study period, suggesting that this compound could be considered for further clinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。